

Application Notes and Protocols for OTs-C6-OBn in Organic Synthesis

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Compound of Interest

Compound Name: OTs-C6-OBn

Cat. No.: B2833689

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A Note to Researchers: An extensive review of the scientific literature did not yield specific examples of the total synthesis of natural products where (6-(benzyloxy)hexyl) 4-methylbenzenesulfonate (**OTs-C6-OBn**) was explicitly used as a reagent. The following application notes and protocols are therefore based on established principles of organic chemistry and provide a general framework for the preparation and use of this versatile bifunctional linker in synthetic applications.

Introduction

(6-(benzyloxy)hexyl) 4-methylbenzenesulfonate, hereinafter referred to as **OTs-C6-OBn**, is a valuable bifunctional reagent in organic synthesis. It incorporates a six-carbon aliphatic chain, with a tosylate (OTs) at one terminus and a benzyl-protected alcohol (OBn) at the other. The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of the C6-OBn fragment onto a variety of substrates. The benzyloxy group is a robust protecting group for the primary alcohol, which can be removed under reductive conditions at a later synthetic stage. Consequently, **OTs-C6-OBn** is an ideal reagent for introducing a protected six-carbon linker or a precursor to a terminal alcohol.

General Applications in Synthesis

The primary application of **OTs-C6-OBn** is as an electrophile in SN2 reactions. It can be used to alkylate a wide range of nucleophiles, including:

- Alcohols and Phenols: In a Williamson ether synthesis, alkoxides or phenoxides can be alkylated with **OTs-C6-OBn** to form ethers.[1][2][3] This is a common strategy for building more complex molecular architectures.
- Enolates: Carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds, can be alkylated to form new carbon-carbon bonds.[4][5] This is a fundamental transformation in the construction of carbon skeletons.
- Other Nucleophiles: Amines, thiols, and carboxylates can also be alkylated with **OTs-C6-OBn** to introduce the protected hexyl chain.

Due to the lack of specific examples in natural product total synthesis, quantitative data such as reaction yields and stereoselectivity for the use of **OTs-C6-OBn** are not available. The efficiency of reactions involving this reagent would be highly substrate-dependent and would require optimization for each specific application.

Experimental Protocols

The following are general protocols for the preparation and a typical application of **OTs-C6-OBn**.

Protocol 1: Preparation of (6-(benzyloxy)hexyl) 4-methylbenzenesulfonate (**OTs-C6-OBn**)

This protocol describes the tosylation of the commercially available precursor, 6-(benzyloxy)-1-hexanol.

Materials:

- 6-(benzyloxy)-1-hexanol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or triethylamine (Et₃N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography

Procedure:

- To a solution of 6-(benzyloxy)-1-hexanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (1.5 eq).
- Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract with DCM.
- Wash the organic layer sequentially with 1 M HCl (if using pyridine), saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure **OTs-C6-OBn**.

Protocol 2: General Procedure for O-Alkylation of a Phenol using OTs-C6-OBn (Williamson Ether Synthesis)

This protocol outlines a general method for the alkylation of a phenolic hydroxyl group.

Materials:

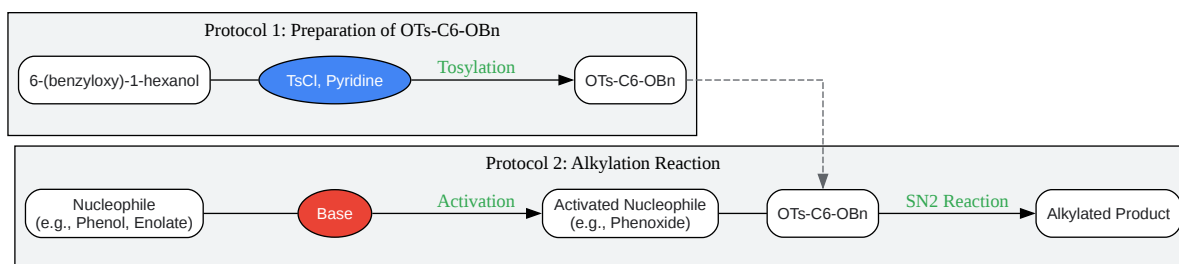
- Phenolic substrate
- (6-(benzyloxy)hexyl) 4-methylbenzenesulfonate (**OTs-C6-OBn**)
- A suitable base (e.g., potassium carbonate (K_2CO_3), cesium carbonate (Cs_2CO_3), or sodium hydride (NaH))
- A suitable solvent (e.g., acetone, acetonitrile (MeCN), or dimethylformamide (DMF))
- Water
- Ethyl acetate or other suitable organic solvent for extraction
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of the phenolic substrate (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
- Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
- Add a solution of **OTs-C6-OBn** (1.1-1.5 eq) in the same solvent to the reaction mixture.
- Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.
- Cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers and wash with water and brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired alkylated product.

Visualizations



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Caption: General synthetic workflow for the preparation and subsequent use of **OTs-C6-OBn** in an alkylation reaction.

As no specific signaling pathways involving natural products synthesized using **OTs-C6-OBn** have been identified in the literature, a corresponding diagram cannot be provided.

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